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Compound of Interest

(R)-3-(methylamino)-1-
Compound Name:
phenylpropan-1-ol

Cat. No.: B041025

CAS Number: 115290-81-8
For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (R)-3-(methylamino)-1-
phenylpropan-1-ol, a key chiral intermediate in the synthesis of various pharmaceuticals. This
guide details its chemical properties, synthesis methodologies with experimental protocols, and
analytical characterization.

Chemical and Physical Properties

(R)-3-(methylamino)-1-phenylpropan-1-ol is a chiral amino alcohol. Its stereochemistry is
crucial for the biological activity of the final pharmaceutical products it is used to synthesize.

Table 1: Physicochemical Properties of 3-(methylamino)-1-phenylpropan-1-ol
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Property Value Reference

CAS Number 115290-81-8 ((R)-enantiomer) [1]

42142-52-9 (racemate) [2][3]

137999-85-0 ((1R)- .

hydrochloride salt)

Molecular Formula C10H15NO [1]

Molecular Weight 165.23 g/mol [1]

Appearance White to light yellow solid [5]

Melting Point 56-57 °C (racemate) [6]

Boiling Point 286 °C (predicted) [1]

Density 1.017 g/cm3 (predicted) [1]
XXSDCGNHLFVSET-

InChl Key SNVBAGLBSA-N ((R)- [7]

enantiomer)

Synthesis Methodologies

Several synthetic routes for (R)-3-(methylamino)-1-phenylpropan-1-ol and its racemic form
have been reported. The choice of method often depends on the desired stereochemical purity,
scalability, and available starting materials. Below are detailed protocols for some of the key
synthetic strategies.

Reductive Amination of a Propenone Intermediate

A common and effective method involves the reduction of an enaminone intermediate.
Experimental Protocol:
This synthesis is a two-step process starting from acetophenone.

o Step 1: Synthesis of 1-phenyl-3-methylamino-1-propen-1-one This intermediate is typically
prepared through a Claisen condensation of acetophenone with an appropriate formate
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ester, followed by reaction with methylamine.[8]

o Step 2: Reduction to 3-(methylamino)-1-phenylpropan-1-ol To a vigorously stirred solution of
3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL),
sodium borohydride (800 mg, 21.0 mmol) is added in portions over 30 minutes while
maintaining the temperature at 5-10 °C.[1] The reaction mixture is stirred for an additional 30
minutes at the same temperature and then for 3 hours at room temperature.[1] The reaction
is quenched by the dropwise addition of 4 M aqueous sodium hydroxide (60 mL) under
cooling. The product is extracted with ethyl acetate (3 x 70 mL), and the combined organic
layers are washed with water (50 mL) and dried over sodium sulfate.[1] Evaporation of the
solvent under reduced pressure yields 3-methylamino-1-phenyl-1-propanol as a yellow oll
(470 mg, 77% yield).[1]

A variation of this reduction can be performed using methanol as the solvent. The propenone is
dissolved in methanol at 0-5°C, and sodium borohydride is added in portions over 1 hour.[8]

Diagram 1: Synthesis via Reductive Amination
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Caption: Reductive amination pathway to the target compound.
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Hydrogenolysis of a Phenylisoxazolidine Intermediate

This method provides a route to the target compound through the reductive cleavage of a
heterocyclic intermediate.

Experimental Protocol:

2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) is dissolved in tetramethylene sulfone (38.1
g) and mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50 °C,
and the pressure is maintained at 40 psig with Hz for 24 hours.[7] Ethanol (38.1 g) is then
added, and heating is continued for an additional 48 hours.[7] After cooling, the mixture is
filtered, and the ethanol is removed to yield a solution of N-methyl-3-phenyl-3-
hydroxypropylamine in tetramethylene sulfone.[7]

Diagram 2: Synthesis via Phenylisoxazolidine Hydrogenolysis
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Click to download full resolution via product page

Caption: Synthesis workflow via hydrogenolysis of a phenylisoxazolidine.

Asymmetric Synthesis from Benzaldehyde

For enantiomerically pure (R)-3-(methylamino)-1-phenylpropan-1-ol, an asymmetric
synthesis is employed.

Experimental Protocol:

This is a multi-step synthesis that introduces chirality early on. A key step is the catalytic
asymmetric allylation of benzaldehyde to form (R)-1-phenyl-but-3-en-1-ol with high

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/L2_3_web.pdf
https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/L2_3_web.pdf
https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/L2_3_web.pdf
https://www.benchchem.com/product/b041025?utm_src=pdf-body-img
https://www.benchchem.com/product/b041025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

enantiomeric excess (96% ee).[3] This intermediate is then converted to (R)-N-methyl-3-
phenyl-3-hydroxypropylamine in a 96% vyield by treatment with aqueous methylamine under
reflux.[3] The overall synthesis from benzaldehyde can be achieved in 6 steps with a 50%
overall yield and 99% ee.[3]

Diagram 3: Asymmetric Synthesis Workflow
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Caption: Enantioselective synthesis starting from benzaldehyde.

Analytical Characterization

Comprehensive analytical data is essential for confirming the identity and purity of (R)-3-
(methylamino)-1-phenylpropan-1-ol. While a complete set of publicly available spectra for
the pure (R)-enantiomer is limited, the following sections describe the expected spectral
characteristics based on the racemic compound and general principles.

Table 2: Summary of Expected Analytical Data
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Technique Expected Characteristics

Aromatic protons (multiplet, ~7.2-7.4 ppm),
methine proton (-CH(OH)-) (multiplet, ~4.8-5.0
ppm), methylene protons (-CHz-CHz-)

1H NMR
(multiplets), methyl protons (-NHCH:s) (singlet),
and hydroxyl and amine protons (broad singlets,
variable chemical shift).
Aromatic carbons, benzylic carbon bearing the
13C NMR hydroxyl group (~70-75 ppm), methylene

carbons, and methyl carbon.

Broad O-H stretch (~3300-3400 cm~1), N-H
R Spect stretch (~3300-3500 cm~1, may be broad), C-H
ectrosco
P Py stretches (aromatic and aliphatic), and C=C

aromatic stretches.

A molecular ion peak (M*) at m/z 165, with
Mass Spectrometry fragmentation patterns corresponding to the loss

of water, and cleavage of the propane chain.

Note: Specific spectral data (NMR, IR, MS) for (R)-3-(methylamino)-1-phenylpropan-1-ol can
be obtained from commercial suppliers upon request.[9]

Applications in Drug Development

(R)-3-(methylamino)-1-phenylpropan-1-ol is a crucial intermediate in the synthesis of several
important pharmaceuticals. Its primary application is in the production of selective serotonin
reuptake inhibitors (SSRIs) and other central nervous system-acting drugs.

Notably, it is a key precursor in the synthesis of (R)-fluoxetine, a potent and selective serotonin
reuptake inhibitor.[3] The stereospecific synthesis of this intermediate is critical for producing
the desired enantiomer of the final active pharmaceutical ingredient. It also serves as an
intermediate in the synthesis of other dual and triple reuptake inhibitors.[8]

Safety and Handling
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This compound is intended for research use only and is not for human or veterinary use.[7]
Standard laboratory safety precautions should be taken when handling this chemical, including
the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work
should be conducted in a well-ventilated area or a fume hood. For detailed safety information,
refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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